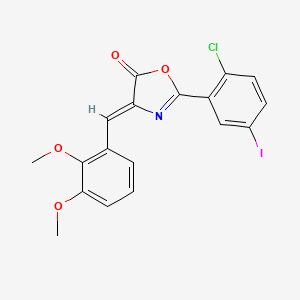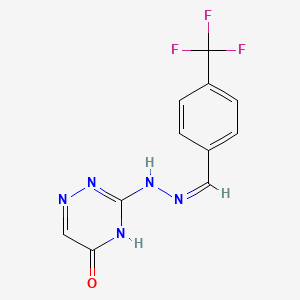
2-(2-chloro-5-iodophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-5-iodophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as C5 and has been synthesized using various methods.
作用机制
The mechanism of action of 2-(2-chloro-5-iodophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of enzymes involved in cell proliferation and DNA replication.
Biochemical and Physiological Effects:
2-(2-chloro-5-iodophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, as well as exhibit antifungal and antibacterial properties. It has also been shown to induce apoptosis in cancer cells and inhibit the activity of enzymes involved in cell proliferation and DNA replication.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-chloro-5-iodophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its potential applications in medicinal chemistry. This compound has shown promising results in inhibiting the growth of cancer cells and exhibiting antifungal and antibacterial properties. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of 2-(2-chloro-5-iodophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one. One potential direction is to investigate the use of this compound in combination with other anticancer agents to enhance its efficacy. Another direction is to study the mechanism of action of this compound in more detail to better understand its effects on cancer cells. Additionally, further studies are needed to determine the toxicity and safety of this compound in vivo.
合成方法
The synthesis of 2-(2-chloro-5-iodophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one has been achieved using various methods. One of the most common methods is the condensation reaction between 2,3-dimethoxybenzaldehyde and 2-(2-chloro-5-iodophenyl)acetic acid hydrazide in the presence of acetic anhydride. The resulting product is then treated with potassium hydroxide to obtain the final product.
科学研究应用
2-(2-chloro-5-iodophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one has shown potential applications in medicinal chemistry. This compound has been studied for its anticancer, antifungal, and antibacterial properties. It has also been investigated for its ability to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells.
属性
IUPAC Name |
(4Z)-2-(2-chloro-5-iodophenyl)-4-[(2,3-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClINO4/c1-23-15-5-3-4-10(16(15)24-2)8-14-18(22)25-17(21-14)12-9-11(20)6-7-13(12)19/h3-9H,1-2H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHVAJRFZGCIME-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClINO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-propyl-2-{[3-(trifluoromethyl)phenyl]amino}-4(3H)-pyrimidinone](/img/structure/B6112867.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-iodophenyl)benzamide](/img/structure/B6112871.png)
![4-{6-[4-(2-naphthoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6112879.png)
![1-(cyclopropylmethyl)-3-hydroxy-3-({[3-(1H-pyrazol-1-yl)benzyl]amino}methyl)-2-piperidinone](/img/structure/B6112902.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6112906.png)
![N-(3-{[2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6112910.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6112927.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B6112932.png)
![3-[1-(3-chloro-4-hydroxy-5-methoxybenzyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6112934.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B6112942.png)
![(3R*,4R*)-4-(1-azepanyl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B6112943.png)
![9-(4-methoxyphenyl)-2-methyl-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6112955.png)
![4-{1-[(4-ethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6112969.png)